N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an oxazinan ring, a sulfonyl group, and a diamide linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the oxazinan derivative with N-butyl ethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler amide with a butyl group attached to a benzamide structure.
N-butylbenzenesulfonamide: Contains a sulfonamide group attached to a benzene ring with a butyl substituent.
N-butyl-N’-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanediamide: A structurally related compound with an isochromen ring.
Uniqueness
N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O7S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-29-17)30(25,26)14-7-8-15(27-2)16(12-14)28-3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOOOHAMYYVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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